molecular formula C16H17Cl2NO B5288972 2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol

2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol

Cat. No.: B5288972
M. Wt: 310.2 g/mol
InChI Key: OLUCOSICIOJGTN-UHFFFAOYSA-N
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Description

2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol is a chemical compound with a complex structure that includes benzyl, dichlorophenyl, and aminoethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. One common method involves the reaction of 2,6-dichlorobenzyl chloride with benzylamine under controlled conditions to form the intermediate. This intermediate is then reacted with ethanolamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dichlorophenyl)amino]benzaldehyde: A related compound with similar structural features but different functional groups.

    2-[(2,6-Dichlorophenyl)amino]benzenemethanol: Another similar compound used in pharmaceutical research.

Uniqueness

2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol is unique due to its specific combination of benzyl, dichlorophenyl, and aminoethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUCOSICIOJGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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